

Spectroscopic Profile of (-)-O-Methyllinalool: A Technical Guide

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Compound of Interest

Compound Name: *O*-Methyllinalool, (-)-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral monoterpene (-)-O-Methyllinalool, also known as (-)-3-methoxy-3,7-dimethylocta-1,6-diene. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, fragrance science, and drug development by consolidating key spectral information and outlining the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (-)-O-Methyllinalool. This information is crucial for the identification and characterization of this compound.

Table 1: ^{13}C NMR Spectroscopic Data

Atom No.	Chemical Shift (δ) ppm
C1	~111.7 ppm
C2	~144.8 ppm
C3	~73.5 ppm
C4	~41.8 ppm
C5	~22.8 ppm
C6	~124.3 ppm
C7	~132.0 ppm
C8	~25.7 ppm
C9 (3-CH ₃)	~27.9 ppm
C10 (7-CH ₃)	~17.9 ppm
C11 (-OCH ₃)	~49.0 ppm

Note: The chemical shifts are approximate and based on spectral data of the parent compound, linalool, and general principles of NMR spectroscopy. Precise values may vary based on solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~3080	=C-H stretch (vinyl group)
~2970, ~2925	C-H stretch (aliphatic)
~1645	C=C stretch (vinyl group)
~1115	C-O-C stretch (ether)
~995, ~920	=C-H bend (vinyl group)

Note: These are characteristic absorption bands expected for the structure of O-Methyl linalool.

Table 3: Mass Spectrometry (MS) Data

m/z	Interpretation
168	$[M]^+$ (Molecular Ion)
153	$[M - CH_3]^+$
137	$[M - OCH_3]^+$
121	$[M - CH_3 - H_2O]^+$ (from rearrangement)
93	$[C_7H_9]^+$
71	$[C_5H_{11}]^+$
43	$[C_3H_7]^+$

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for ethers and terpenes.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data. The following sections outline the methodologies for NMR, IR, and MS analysis of (-)-O-Methylinalool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of purified (-)-O-Methylinalool is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- **1H NMR Spectroscopy:** Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz. A spectral width of 0-200 ppm is used. Proton-

decoupled spectra are obtained to simplify the spectrum to a series of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

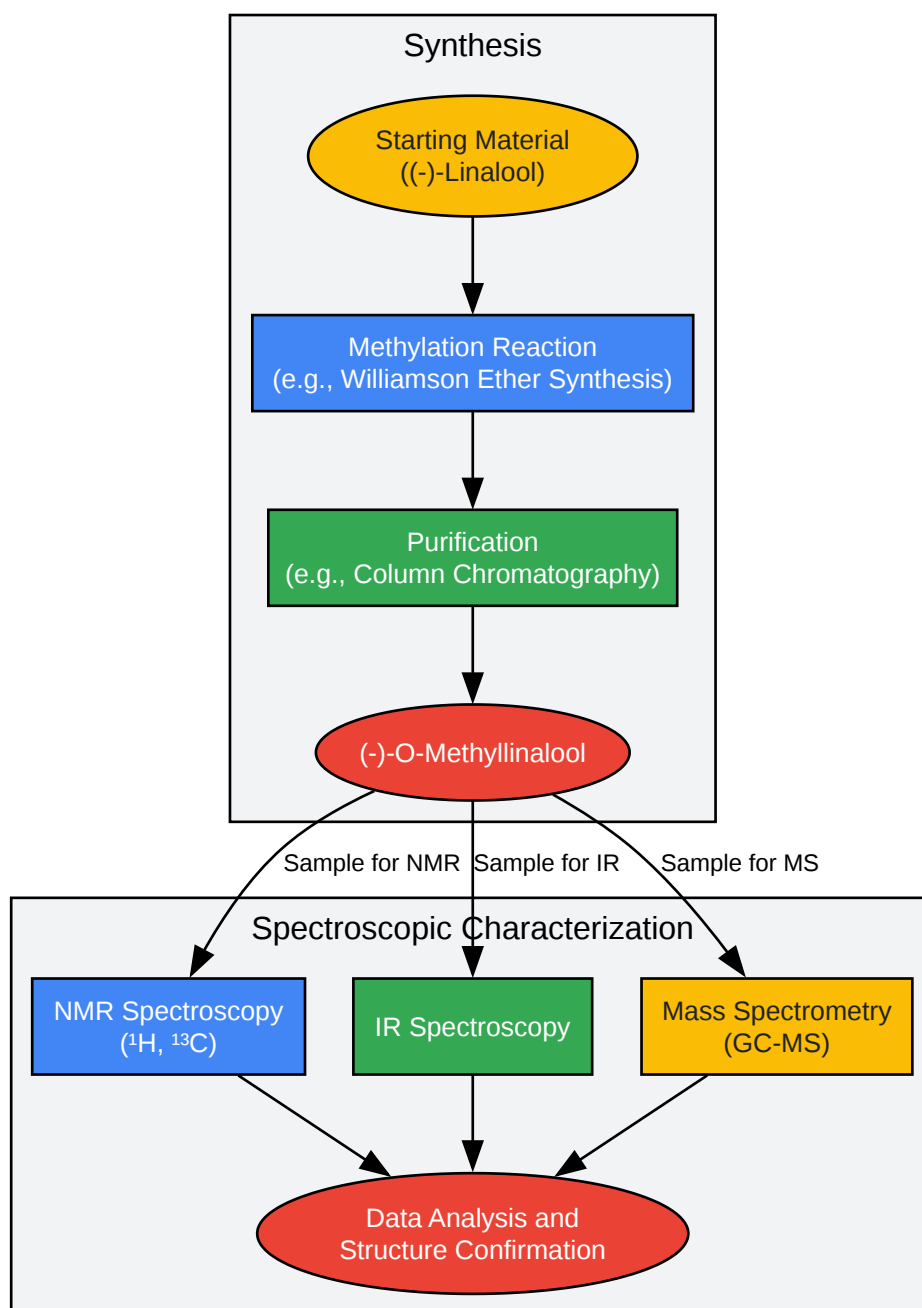
- **Sample Preparation:** A small drop of neat (-)-O-Methylinalool is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

- **Instrumentation:** Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- **Gas Chromatography (GC):** A capillary column suitable for the analysis of volatile organic compounds (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5ms) is used. The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to ensure good separation of the compound from any impurities. Helium is typically used as the carrier gas.^[1]
- **Mass Spectrometry (MS):** The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of approximately 35-450 amu.^[1]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of (-)-O-Methylinalool.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational understanding of the spectroscopic properties of (-)-O-Methyllinalool. For further in-depth analysis and specific applications, consulting primary research literature is recommended. The provided data and protocols should aid in the

accurate identification and utilization of this important chiral compound in various scientific and industrial endeavors.

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References

- 1. acgpubs.org [acgpubs.org]
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